Cas no 925399-30-0 (Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl]-)

Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl]- structure
925399-30-0 structure
商品名:Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl]-
CAS番号:925399-30-0
MF:C24H23N5O3S2
メガワット:493.601122140884
CID:5964392
PubChem ID:16351013

Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl]- 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl]-
    • 1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
    • 925399-30-0
    • EN300-26617242
    • Z118980206
    • インチ: 1S/C24H23N5O3S2/c30-23(16-29-22-9-5-4-8-20(22)26-24(29)21-17-33-18-25-21)27-11-13-28(14-12-27)34(31,32)15-10-19-6-2-1-3-7-19/h1-10,15,17-18H,11-14,16H2
    • InChIKey: ZNCUKLKZTWGLFT-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCN(S(C=CC2=CC=CC=C2)(=O)=O)CC1)CN1C(C2=CSC=N2)=NC2=CC=CC=C21

計算された属性

  • せいみつぶんしりょう: 493.12423196g/mol
  • どういたいしつりょう: 493.12423196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 6
  • 複雑さ: 834
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 125Ų

Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26617242-0.05g
1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
925399-30-0 95.0%
0.05g
$212.0 2025-03-20

Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl]- 関連文献

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Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl]-に関する追加情報

Introduction to Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl] (CAS No. 925399-30-0)

Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl] (CAS No. 925399-30-0) is a complex organic compound with significant potential in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzimidazole and piperazine, featuring a unique combination of functional groups that contribute to its biological activity and therapeutic potential.

The molecular structure of Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl] is characterized by a central ethanone (acetone) core, which is substituted with a piperazine ring and a benzimidazole moiety. The piperazine ring is further functionalized with a phenylethenyl sulfonyl group, while the benzimidazole ring is substituted with a thiazole group. This intricate arrangement of functional groups imparts the compound with specific pharmacological properties that make it an interesting candidate for various therapeutic applications.

Recent studies have highlighted the potential of Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl] in the treatment of various diseases. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary clinical trials have indicated that it may have beneficial effects in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl] has also been investigated for its antiviral activity. Research has demonstrated that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action appears to involve the disruption of viral entry into host cells and the inhibition of viral protein synthesis. These findings suggest that Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl] could be a valuable addition to the arsenal of antiviral drugs.

In the realm of cancer research, Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl] has shown promise as a potential anticancer agent. Studies have reported that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The compound appears to target multiple signaling pathways involved in cell proliferation and survival, making it a multifaceted candidate for cancer therapy.

The pharmacokinetic properties of Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl] have also been studied extensively. Research indicates that it has good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its development as an oral medication. Additionally, the compound has demonstrated low toxicity in preclinical studies, further supporting its potential for clinical use.

Despite these promising findings, further research is needed to fully understand the mechanisms of action and to optimize the therapeutic potential of Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl]. Ongoing clinical trials are aimed at evaluating its safety and efficacy in larger patient populations. These trials will provide valuable insights into the compound's therapeutic window and potential side effects.

In conclusion, Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[2-(4-thiazolyl)-1H-benzimidazol-1-yl] (CAS No. 925399-30-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further development in various areas of medicinal chemistry and pharmaceutical research. As ongoing studies continue to unravel its full potential, this compound may play a significant role in advancing treatments for inflammatory diseases, viral infections, and cancer.

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